Cbl-b-IN-11

Cbl-b inhibition biochemical IC50 E3 ligase

Cbl-b-IN-11 (also designated Compound 466, CAS 2815225-15-9) is a synthetic small-molecule lactam inhibitor that simultaneously binds the RING-type E3 ubiquitin ligases Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl with low nanomolar potency, as disclosed in patent WO2022169997A1. The compound belongs to the aryl lactam chemical class and is supplied as a research-use-only biochemical probe for studying ubiquitin-proteasome pathway modulation in immuno-oncology.

Molecular Formula C31H35F5N6O
Molecular Weight 602.6 g/mol
Cat. No. B12378479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-11
Molecular FormulaC31H35F5N6O
Molecular Weight602.6 g/mol
Structural Identifiers
SMILESCCNC1=CC(=CC(=C1)C2(CC(C2)(F)F)CC3=NN=CN3C)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CNC6(CCC6)C
InChIInChI=1S/C31H35F5N6O/c1-4-37-21-10-20(29(16-30(32,33)17-29)13-26-40-39-18-41(26)3)11-22(12-21)42-15-24-23(27(42)43)8-19(9-25(24)31(34,35)36)14-38-28(2)6-5-7-28/h8-12,18,37-38H,4-7,13-17H2,1-3H3
InChIKeyKBKIADQDXADPGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbl-b-IN-11 Procurement Guide: Baseline Identity, Target Engagement, and Reference Source Documentation


Cbl-b-IN-11 (also designated Compound 466, CAS 2815225-15-9) is a synthetic small-molecule lactam inhibitor that simultaneously binds the RING-type E3 ubiquitin ligases Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl with low nanomolar potency, as disclosed in patent WO2022169997A1 [1]. The compound belongs to the aryl lactam chemical class and is supplied as a research-use-only biochemical probe for studying ubiquitin-proteasome pathway modulation in immuno-oncology [1]. Its primary reported activity is inhibition of Cbl-b (IC₅₀ 6.4 nM) and c-Cbl (IC₅₀ 6.1 nM) in a biochemical displacement assay [1].

Why Cbl-b-IN-11 Cannot Be Casually Substituted: The Dual c-Cbl / Cbl-b Inhibition Profile Creates Distinct Functional Consequences Among In-Class Inhibitors


Cbl-b inhibitors reported in the literature span a wide selectivity spectrum, from highly Cbl-b-selective agents (e.g., GRC 65327 with >25-fold selectivity over c-Cbl) to dual inhibitors with varying c-Cbl:Cbl-b potency ratios [1][2]. Because c-Cbl and Cbl-b share high sequence homology yet regulate distinct subsets of ubiquitination substrates, the degree of c-Cbl co-inhibition directly impacts downstream T-cell receptor signaling amplitude, cytokine induction magnitude, and potential off-target ubiquitination effects [3]. Consequently, two compounds with similar Cbl-b IC₅₀ values may yield profoundly different cellular phenotypes if their c-Cbl engagement differs. Procurement decisions that ignore the quantitative c-Cbl component of the inhibition profile risk selecting a tool compound with attenuated or divergent functional activity relative to Cbl-b-IN-11 [1][3].

Cbl-b-IN-11 Quantitative Differentiation Evidence: Head-to-Head Biochemical, Selectivity, and Functional Comparison Against Closest Analogs


Cbl-b Biochemical Potency: Cbl-b-IN-11 vs. Cbl-b-IN-7 (Compound 248) — Near-Identical Cbl-b IC₅₀ with Divergent c-Cbl Preference

In the identical biochemical Cbl-b displacement assay described in patent WO2022169997A1, Cbl-b-IN-11 (Compound 466) exhibits an IC₅₀ of 6.4 nM against Cbl-b, compared to 6.7 nM for the structurally related analog Cbl-b-IN-7 (Compound 248) [1]. While the Cbl-b potencies differ by only ~4.5%, the c-Cbl IC₅₀ values diverge more substantially: 6.1 nM for Cbl-b-IN-11 versus 5.2 nM for Cbl-b-IN-7, yielding a c-Cbl:Cbl-b potency ratio of 0.95 for Cbl-b-IN-11 and 0.78 for Cbl-b-IN-7 [1]. This difference in the relative inhibition balance between the two paralogs means that at saturating concentrations, Cbl-b-IN-11 provides more equivalent co-inhibition of both E3 ligases, whereas Cbl-b-IN-7 preferentially suppresses c-Cbl activity [1].

Cbl-b inhibition biochemical IC50 E3 ligase comparator analysis

Dual c-Cbl / Cbl-b Inhibition Balance: Cbl-b-IN-11 vs. GRC 65327 — Differential Selectivity Profiles Define Distinct Experimental Utilities

GRC 65327 is reported as a potent and highly Cbl-b-selective inhibitor with an IC₅₀ of 4 nM and >25-fold selectivity over c-Cbl (i.e., c-Cbl IC₅₀ >100 nM) [1]. In contrast, Cbl-b-IN-11 is a dual inhibitor with nearly equal potency against Cbl-b (6.4 nM) and c-Cbl (6.1 nM), yielding a selectivity window of only ~1.05-fold [2]. While the Cbl-b IC₅₀ values are within approximately 1.6-fold of each other (4 nM vs. 6.4 nM), the c-Cbl engagement differs by at least 16-fold (>100 nM vs. 6.1 nM) [1][2]. This distinction is critical: GRC 65327 enables interrogation of Cbl-b function in isolation, whereas Cbl-b-IN-11 simultaneously suppresses both Cbl-b and c-Cbl activity, potentially producing more pronounced or distinct effects on ubiquitin-dependent signaling pathways [1][2].

Cbl-b selectivity c-Cbl co-inhibition GRC 65327 dual inhibitor

Biochemical Cbl-b Potency: Cbl-b-IN-11 vs. Compound 31 (Cbl-b-IN-16) — 4.7-Fold Superior Cbl-b Inhibition in the Primary Target Engagement Assay

Compound 31 (also sold as Cbl-b-IN-16), an orally active arylpyridone Cbl-b inhibitor from a distinct chemical series, exhibits a Cbl-b IC₅₀ of 30 nM in a biochemical binding assay [1]. Cbl-b-IN-11 demonstrates a Cbl-b IC₅₀ of 6.4 nM [2], representing a 4.7-fold improvement in primary target potency. Additionally, Compound 31 reports a cellular IL-2 induction EC₅₀ of 230 nM in human T-cells [1]; comparable cellular functional data for Cbl-b-IN-11 are not publicly available as of the publication date of patent WO2022169997A1, representing a data gap that must be considered when selecting between these tool compounds [2].

Cbl-b biochemical potency arylpyridone comparator structure-activity relationship

Within-Patent Structural Analog Comparison: Cbl-b-IN-11 vs. Cbl-b-IN-8 (Compound 293) — Inverted c-Cbl:Cbl-b Selectivity

Within the same WO2022169997A1 lactam patent series, Cbl-b-IN-8 (Compound 293) exhibits Cbl-b IC₅₀ = 5.5 nM and c-Cbl IC₅₀ = 7.8 nM, yielding a c-Cbl:Cbl-b ratio of 1.42 [1]. In contrast, Cbl-b-IN-11 shows an inverted ratio of 0.95 (Cbl-b IC₅₀ 6.4 nM, c-Cbl IC₅₀ 6.1 nM) [1]. This means that among these two closely related structural analogs, Cbl-b-IN-8 preferentially binds Cbl-b (lower IC₅₀ for Cbl-b), whereas Cbl-b-IN-11 slightly favors c-Cbl binding. The reversal of paralog preference, despite only modest structural modifications within the lactam scaffold, provides a matched pair for structure-selectivity relationship studies [1].

structure-selectivity relationship lactam series c-Cbl:Cbl-b ratio patent comparator

Absolute Cbl-b Potency Positioning: Cbl-b-IN-11 vs. NX-1607 (Cbl-b-IN-3) — Nanomolar Biochemical Potency Range with Unreported Cellular Translation

NX-1607 (also designated Cbl-b-IN-3, Compound 23) is reported with a Cbl-b IC₅₀ of <1 nM in biochemical assays, making it the most potent Cbl-b inhibitor among commercially available tool compounds [1]. Cbl-b-IN-11, with a Cbl-b IC₅₀ of 6.4 nM, is approximately 6- to 10-fold less potent in biochemical target engagement [2]. However, NX-1607 belongs to a distinct benzyl-triazole chemical series (patent WO2020264398A1) and its selectivity against c-Cbl is not disclosed in the public domain [1]. The substantially higher biochemical potency of NX-1607 may translate to lower required working concentrations in cellular assays, but the absence of comparative cellular functional data for either compound precludes definitive statements about their relative cellular efficacy [1][2].

Cbl-b inhibitor potency ranking NX-1607 biochemical vs. cellular activity

Cbl-b-IN-11 Optimal Application Scenarios: Evidence-Backed Research Use Cases Based on Quantified Differentiation


Dual Cbl-b/c-Cbl Co-Inhibition Studies Requiring Balanced Paralogue Engagement

Cbl-b-IN-11 is the optimal choice when the experimental hypothesis requires simultaneous, near-equivalent pharmacological blockade of both Cbl-b and c-Cbl. Its c-Cbl:Cbl-b IC₅₀ ratio of 0.95 ensures that at saturating concentrations, neither paralogue is preferentially inhibited [1]. This profile is distinct from selective inhibitors such as GRC 65327 (>25-fold Cbl-b selective) [2] or from Cbl-b-preferring analogs such as Cbl-b-IN-8 (ratio 1.42) [1]. Use Cbl-b-IN-11 in T-cell or NK-cell functional assays where both E3 ligases are expressed and where selective inhibition of only one paralogue may produce compensatory ubiquitination that masks the full biological effect.

Structure-Selectivity Relationship Studies Within the Lactam Chemical Series

The WO2022169997A1 patent discloses a library of lactam compounds with systematically varying c-Cbl:Cbl-b selectivity ratios [1]. Cbl-b-IN-11 (ratio 0.95, slight c-Cbl preference), Cbl-b-IN-7 (ratio 0.78, stronger c-Cbl preference), and Cbl-b-IN-8 (ratio 1.42, Cbl-b preference) form a matched set for dissecting how subtle structural modifications influence paralogue selectivity [1]. Procurement of all three compounds enables controlled medicinal chemistry and chemical biology studies where scaffold chemistry is held constant and selectivity is the independent variable.

Biochemical Screening Panels for Cbl-b Inhibitor Profiling and Assay Validation

With a Cbl-b IC₅₀ of 6.4 nM in a fluorescence polarization displacement assay [1], Cbl-b-IN-11 occupies a mid-range biochemical potency position among commercially available Cbl-b inhibitors, situated between NX-1607 (IC₅₀ <1 nM) [3] and Compound 31 (IC₅₀ 30 nM) [4]. This makes Cbl-b-IN-11 a useful reference compound for calibrating biochemical screening assays, establishing Z'-factor robustness, and benchmarking the activity of novel Cbl-b inhibitors in the 1-30 nM potency range.

Comparative Oncology Research Evaluating Dual vs. Selective Cbl-b Inhibition Strategies

The emerging Cbl-b inhibitor field features both selective (GRC 65327) and dual (Cbl-b-IN-11) inhibition strategies as potential immuno-oncology approaches [1][2]. Cbl-b-IN-11 serves as the dual-inhibition reference tool for preclinical experiments designed to compare the efficacy, T-cell activation profiles, and cytokine induction signatures of selective Cbl-b blockade versus combined Cbl-b/c-Cbl blockade in syngeneic tumor models or patient-derived immune cell assays.

Technical Documentation Hub

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